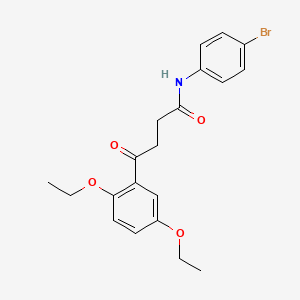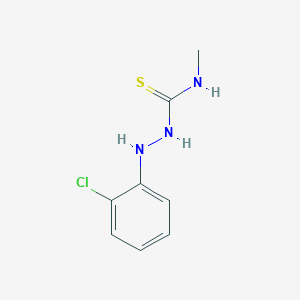
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- is a chemical compound with the molecular formula C8H8ClN3S It is known for its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-chlorophenyl ring and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides with various functional groups.
Scientific Research Applications
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide,2-(2-chlorophenyl)-: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Hydrazinecarbothioamide,2-(2-bromophenyl)-N-methyl-: Contains a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Hydrazinecarbothioamide,2-(2-fluorophenyl)-N-methyl-:
The uniqueness of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
27587-88-8 |
|---|---|
Molecular Formula |
C8H10ClN3S |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(2-chloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H10ClN3S/c1-10-8(13)12-11-7-5-3-2-4-6(7)9/h2-5,11H,1H3,(H2,10,12,13) |
InChI Key |
OIYWJZFQKUMAQD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


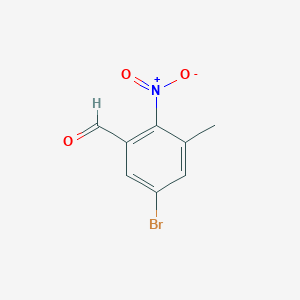
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)

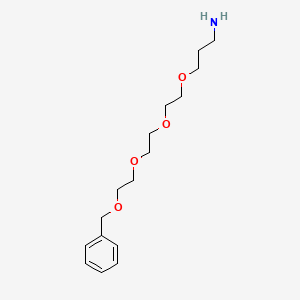
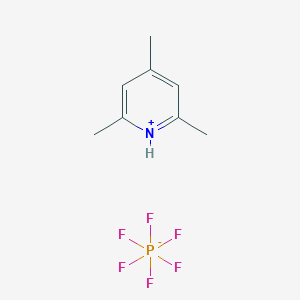
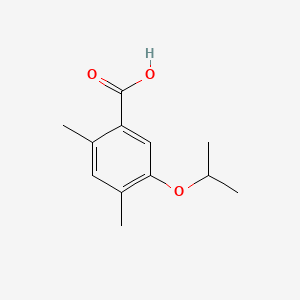
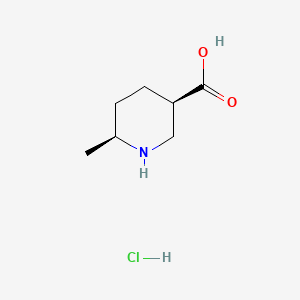
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
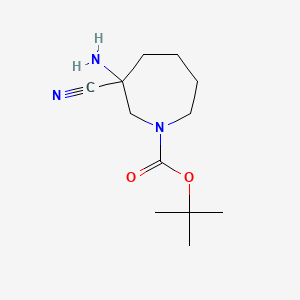

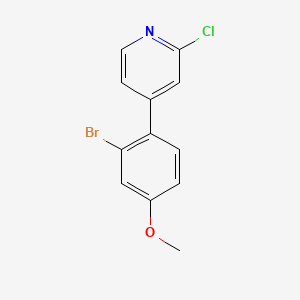
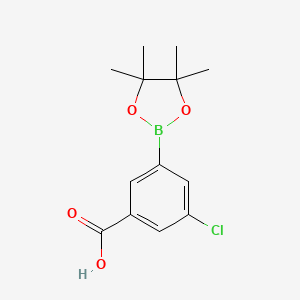
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
